p-PHENYLENEDIAMINE, N,N'-DIETHYL-
Overview
Description
p-Phenylenediamine, N,N’-diethyl-: is an organic compound with the molecular formula C10H16N2. It is a derivative of p-phenylenediamine where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and as a reagent in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From p-Phenylenediamine: One common method involves the alkylation of p-phenylenediamine with ethyl halides under basic conditions.
From Aniline Derivatives: Another method involves the reaction of aniline derivatives with ethylating agents under acidic or basic conditions to form the desired diethylated product.
Industrial Production Methods: Industrial production of p-phenylenediamine, N,N’-diethyl- often involves large-scale alkylation processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Phenylenediamine, N,N’-diethyl- can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted aromatic compounds
Scientific Research Applications
Chemistry:
- Used as a reagent in analytical chemistry for the detection and quantification of various substances.
- Employed in the synthesis of dyes and pigments .
Biology:
Medicine:
- Investigated for its potential use in pharmaceuticals as an intermediate in the synthesis of active compounds .
Industry:
- Widely used in the production of dyes, pigments, and other colorants.
- Employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of p-phenylenediamine, N,N’-diethyl- involves its ability to act as an electron donor. It can participate in redox reactions, where it donates electrons to various acceptors. This property is particularly useful in analytical chemistry, where it is used as a redox indicator . The compound can also interact with various molecular targets, including enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
p-Phenylenediamine: The parent compound, which lacks the ethyl groups on the nitrogen atoms.
N,N-Dimethyl-p-phenylenediamine: A similar compound where the nitrogen atoms are substituted with methyl groups instead of ethyl groups.
N,N-Diethyl-m-phenylenediamine: A structural isomer where the amino groups are positioned meta to each other on the benzene ring.
Uniqueness:
Properties
IUPAC Name |
1-N,4-N-diethylbenzene-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMODTUZIWTRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952512 | |
Record name | N~1~,N~4~-Diethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-30-8 | |
Record name | N,N′-Diethyl-p-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenylenediamine, N,N'-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~4~-Diethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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